8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles in biological systems, particularly as coenzymatic constituents of oxidoreductase enzymes. These compounds are involved in various metabolic processes and have applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the condensation of 3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine with an appropriate amine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:
6-Amino-2,4,7-trimethylpteridine: Known for its diuretic properties.
4-Amino-2,6-dimethylpteridine: Studied for its enzyme inhibition capabilities.
2,4-Diamino-6,7-dimethylpteridine: Used in the synthesis of antifolate drugs. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
8-amino-3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H11N5O2/c1-5-3-7-8(4-6(5)13)15-10-9(14-7)11(18)17(2)12(19)16-10/h3-4H,13H2,1-2H3,(H,15,16,19) |
InChI Key |
ZNWCTCNIYBQELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Origin of Product |
United States |
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